1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClF2N3O4 and its molecular weight is 419.77. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
The synthesis and structure-activity relationships of related dihydropyridine derivatives have been explored for their antibacterial properties. For instance, compounds with various substitutions, including nitro, amino, cyano, chloro, or fluoro groups, have been prepared to evaluate their in vitro and in vivo efficacy as antibacterial agents. Notably, enoxacin, a fluorinated derivative, has shown broad and potent antibacterial activity, demonstrating the potential of such compounds in developing new antibiotics (Matsumoto et al., 1984).
Polyamide Materials
Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from substrates like 4-tert-butylcatechol has highlighted the development of materials with significant thermal stability and flexibility. These materials, featuring various aromatic substituents, including fluorinated groups, offer promising applications in high-performance polymers due to their excellent solubility, thermal stability, and film-forming properties (Hsiao et al., 2000).
Therapeutic Agents
The exploration of dihydropyridine derivatives as HIV integrase inhibitors reveals the potential of such compounds in treating HIV/AIDS. For example, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have been identified as potent inhibitors of the HIV-integrase-catalyzed strand transfer process, suggesting the therapeutic relevance of dihydropyridine derivatives in antiviral therapy (Pace et al., 2007).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of carboxamide derivatives have been conducted to understand their molecular structure and potential applications better. Such studies provide insights into the intermolecular interactions and stability of these compounds, which are critical for their application in drug design and material science (Zhong et al., 2010).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N3O4/c20-14-4-1-5-15(21)13(14)10-24-8-2-3-12(19(24)27)18(26)23-11-6-7-16(22)17(9-11)25(28)29/h1-9H,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIGZHPKSCKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.